molecular formula C27H30ClNO10 B12351196 CID 156588607

CID 156588607

Cat. No.: B12351196
M. Wt: 564.0 g/mol
InChI Key: VVLRFCIOSJYRNJ-DMCXDDHQSA-N
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Description

The compound with the identifier “CID 156588607” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156588607 would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include batch processing, continuous flow synthesis, and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

CID 156588607 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

CID 156588607 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 156588607 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Detailed studies on its mechanism of action would involve biochemical assays, molecular modeling, and other advanced techniques to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 156588607 can be identified based on their chemical structure and properties. Examples of similar compounds include those with related functional groups or similar molecular frameworks.

Uniqueness

This compound may have unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, biological activity, or physical characteristics that make it particularly valuable for certain applications.

Properties

Molecular Formula

C27H30ClNO10

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C22H23ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,19,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t19-,21-,22-;3-/m00/s1

InChI Key

VVLRFCIOSJYRNJ-DMCXDDHQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C]([C]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34[C]([C](C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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